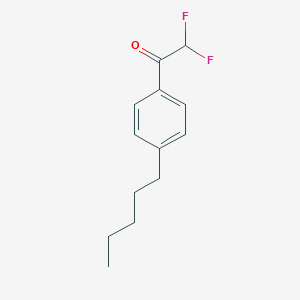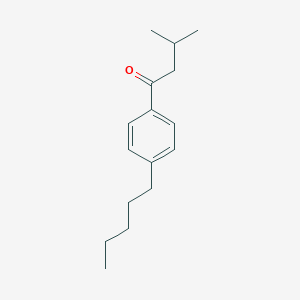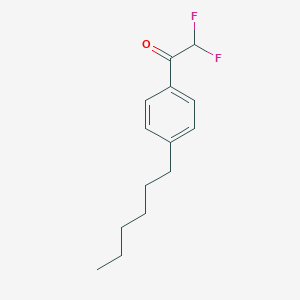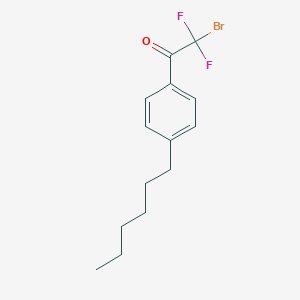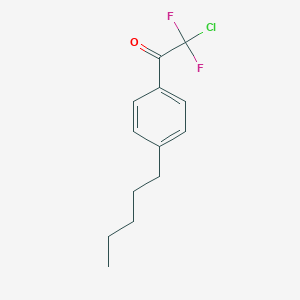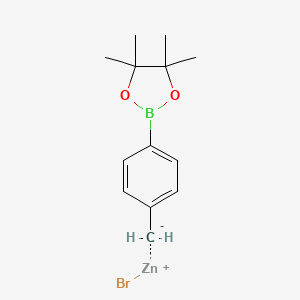
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzylzinc bromide, 0.25 M in THF
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzylzinc bromide, 0.25 M in tetrahydrofuran, is an organozinc compound that is widely used in organic synthesis. This compound is particularly notable for its role in cross-coupling reactions, which are essential in the formation of carbon-carbon bonds in complex organic molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzylzinc bromide typically involves the reaction of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of high-purity reagents and solvents is crucial to ensure the consistency and quality of the final product.
化学反应分析
Types of Reactions
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzylzinc bromide undergoes several types of chemical reactions, including:
Cross-coupling reactions: These reactions are facilitated by palladium or nickel catalysts and are used to form carbon-carbon bonds.
Substitution reactions: The compound can participate in nucleophilic substitution reactions, where the zinc-bromide bond is replaced by other nucleophiles.
Common Reagents and Conditions
Palladium or nickel catalysts: These are commonly used in cross-coupling reactions.
Tetrahydrofuran: This solvent is often used due to its ability to stabilize organozinc compounds.
Inert atmosphere: Reactions are typically carried out under nitrogen or argon to prevent oxidation.
Major Products
The major products of reactions involving 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzylzinc bromide are often complex organic molecules with new carbon-carbon bonds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science.
科学研究应用
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzylzinc bromide is used extensively in scientific research for:
Organic synthesis: It is a key reagent in the formation of complex organic molecules.
Medicinal chemistry: The compound is used in the synthesis of potential drug candidates.
Materials science: It is employed in the development of new materials with unique properties.
Biological studies: The compound can be used to modify biomolecules for various applications.
作用机制
The mechanism of action of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzylzinc bromide involves the formation of a reactive organozinc intermediate, which can then participate in various chemical reactions. The zinc atom acts as a nucleophile, facilitating the formation of new bonds with electrophilic carbon atoms. This process is often catalyzed by transition metals such as palladium or nickel, which help to stabilize the reactive intermediates and promote the desired transformations.
相似化合物的比较
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: This compound is used in similar borylation reactions.
Bis(pinacolato)diboron: Another boron-containing compound used in cross-coupling reactions.
Tetrahydroxydiboron: Used in hydroboration reactions.
Uniqueness
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzylzinc bromide is unique due to its dual functionality, combining the reactivity of both boron and zinc. This allows for a wider range of chemical transformations compared to compounds that contain only one of these elements. Its stability in tetrahydrofuran also makes it a versatile reagent in various synthetic applications.
属性
IUPAC Name |
bromozinc(1+);2-(4-methanidylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BO2.BrH.Zn/c1-10-6-8-11(9-7-10)14-15-12(2,3)13(4,5)16-14;;/h6-9H,1H2,2-5H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJEMTEXWFUBFOB-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)[CH2-].[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BBrO2Zn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
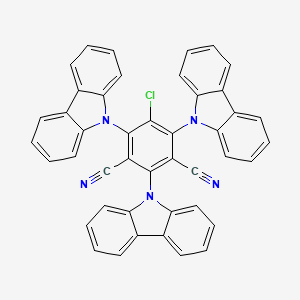
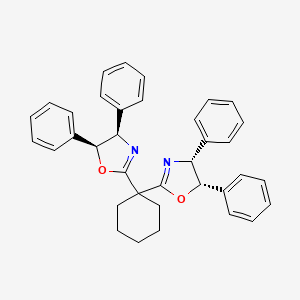
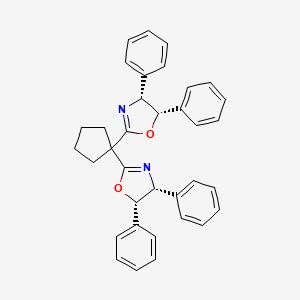
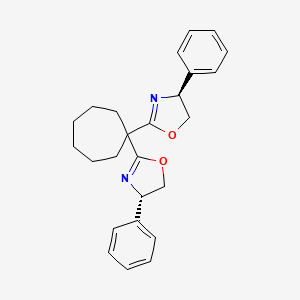
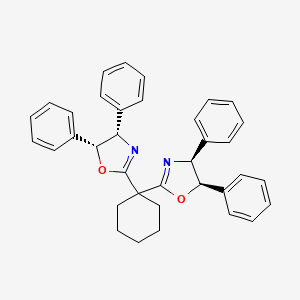
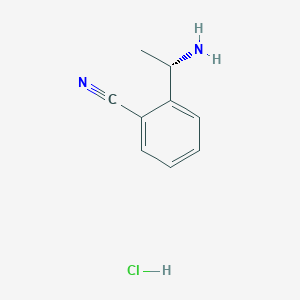
![4,4'-dibromo-3,3'-spirobi[1,2-dihydroindene]](/img/structure/B6294782.png)
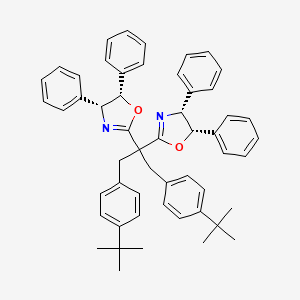
![10,16-bis(4-tert-butylphenyl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide](/img/structure/B6294799.png)
